molecular formula C7H5N3O2 B14054972 1H-[1,3]dioxolo[4,5-f]benzotriazole

1H-[1,3]dioxolo[4,5-f]benzotriazole

Cat. No.: B14054972
M. Wt: 163.13 g/mol
InChI Key: FDYKQHQCMZDLQE-UHFFFAOYSA-N
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Description

1H-[1,3]dioxolo[4,5-f]benzotriazole is a heterocyclic compound that features a fused ring system combining a benzene ring with a triazole and a dioxole ring. This unique structure imparts the compound with distinct chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-[1,3]dioxolo[4,5-f]benzotriazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form the intermediate benzotriazole. This intermediate is then subjected to further cyclization with a dioxole derivative under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

1H-[1,3]dioxolo[4,5-f]benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-[1,3]dioxolo[4,5-f]benzotriazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as an anticancer and antimicrobial agent.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1H-[1,3]dioxolo[4,5-f]benzotriazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding. Additionally, the compound’s unique structure allows it to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity .

Comparison with Similar Compounds

1H-[1,3]dioxolo[4,5-f]benzotriazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fused ring system, which imparts distinct electronic and steric properties, making it valuable for specific applications in chemistry, biology, and industry .

Properties

Molecular Formula

C7H5N3O2

Molecular Weight

163.13 g/mol

IUPAC Name

2H-[1,3]dioxolo[4,5-f]benzotriazole

InChI

InChI=1S/C7H5N3O2/c1-4-5(9-10-8-4)2-7-6(1)11-3-12-7/h1-2H,3H2,(H,8,9,10)

InChI Key

FDYKQHQCMZDLQE-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC3=NNN=C3C=C2O1

Origin of Product

United States

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